molecular formula C22H18Cl2N2O4S B12064840 Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12064840
M. Wt: 477.4 g/mol
InChI Key: UXKKCXUBMKLKBT-UHFFFAOYSA-N
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Description

Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This particular compound features a complex structure with multiple functional groups, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of the amido and carbamoyl groups through nucleophilic substitution reactions. Common reagents used in these steps include chlorinating agents, amines, and carboxylating agents. Reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, pH) ensures high yield and purity of the final product. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amido and carbamoyl groups can be reduced to amines.

    Substitution: Halogen atoms on the benzamido group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological pathways involving thiophene derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3,4-dichlorobenzamido)-4-methylthiophene-3-carboxylate
  • Methyl 2-(3,4-dichlorobenzamido)-5-(m-tolylcarbamoyl)thiophene-3-carboxylate
  • Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(p-tolylcarbamoyl)thiophene-3-carboxylate

Uniqueness

Methyl 2-(3,4-dichlorobenzamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is unique due to the specific arrangement of its functional groups, which can influence its reactivity, stability, and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C22H18Cl2N2O4S

Molecular Weight

477.4 g/mol

IUPAC Name

methyl 2-[(3,4-dichlorobenzoyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C22H18Cl2N2O4S/c1-11-5-4-6-14(9-11)25-20(28)18-12(2)17(22(29)30-3)21(31-18)26-19(27)13-7-8-15(23)16(24)10-13/h4-10H,1-3H3,(H,25,28)(H,26,27)

InChI Key

UXKKCXUBMKLKBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC)C

Origin of Product

United States

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